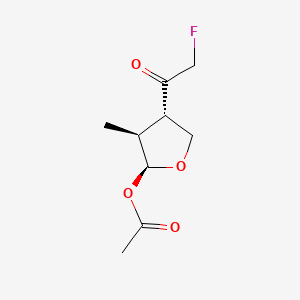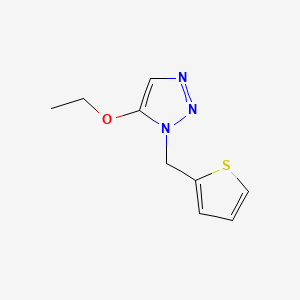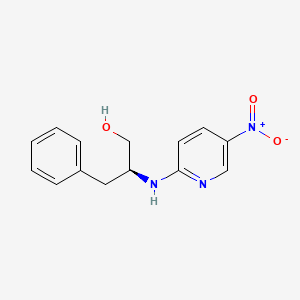
(S)-N-(5-Nitro-2-pyridyl)phenylalaninol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-N-(5-Nitro-2-pyridyl)phenylalaninol” is a chemical compound with the molecular formula C14H15N3O3 . It is also known as "2-(N-L-Phenylalaninol)-5-nitropyridine" . The compound appears as a light yellow to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 21 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also features 2 six-membered rings, 1 secondary aromatic amine, 1 aromatic nitro group, 1 hydroxyl group, 1 primary alcohol, and 1 pyridine .Physical And Chemical Properties Analysis
“(S)-N-(5-Nitro-2-pyridyl)phenylalaninol” has a molecular weight of 273.29 . It is a solid at 20 degrees Celsius . The compound has a melting point range of 115.0 to 118.0 degrees Celsius . Its purity, as determined by nonaqueous titration, is a minimum of 98.0% .Aplicaciones Científicas De Investigación
Nonlinear Optics and Crystal Growth
(S)-N-(5-Nitro-2-pyridyl)phenylalaninol has been explored for its potential in nonlinear optics, particularly through the growth and characterization of its crystals. T. Uemiya and colleagues demonstrated that crystals of this compound exhibit good optical quality and nonlinear optical properties. The research highlights its application in angle-tuned phase matching, achieving a conversion efficiency of 0.15% at a fundamental power of 50 kW/cm^2 using a 0.45-mm-thick crystal, suggesting its utility in advanced optical applications (Uemiya et al., 1990).
Carcinogenic Potential of Pyrolysis Products
The compound has been associated with studies exploring the carcinogenic potential of pyrolysis products from amino acids, such as phenylalanine. J. Stavenuiter and colleagues synthesized 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine, to investigate its mutagenicity and potential carcinogenicity. This research is crucial for understanding the health implications of consuming broiled foods containing phenylalanine pyrolysis products (Stavenuiter et al., 1985).
Genetic Incorporation in Protein Study
Another avenue of research involves the genetic incorporation of phenylalanine derivatives into proteins for biochemical studies. Jeffery M. Tharp and colleagues demonstrated the use of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol derivatives for probing the local environment within proteins, aiding in the study of protein folding and unfolding mechanisms. This work expands the toolkit available for biochemical research, enabling the study of protein structures and functions with high specificity (Tharp et al., 2014).
Biosynthesis of Nitroaromatic Amino Acids
Research by Neil D. Butler and colleagues on the de novo biosynthesis of para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli presents an environmentally friendly method to produce nitroaromatic amino acids, which have applications in immune stimulation and fluorescence quenching. This innovative biosynthetic pathway offers a green chemistry alternative to chemical synthesis, highlighting the versatility of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and related compounds in biotechnological applications (Butler et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQHMEFZBTXUTC-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659937 |
Source


|
| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(5-Nitro-2-pyridyl)phenylalaninol | |
CAS RN |
115416-53-0 |
Source


|
| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Isoxazolecarboxylicacid,5-[1,1-biphenyl]-2-yl-3-methyl-,ethylester(9CI)](/img/no-structure.png)
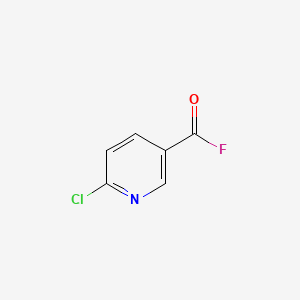
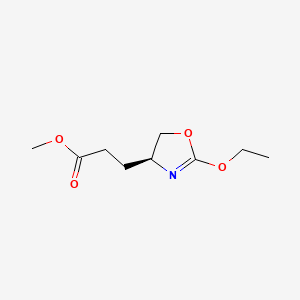
![3-Oxa-1,5-diazabicyclo[3.2.2]nonane](/img/structure/B568535.png)

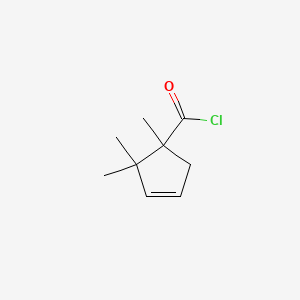
![3H-Naphtho[1,2-D]imidazol-8-amine](/img/structure/B568541.png)
